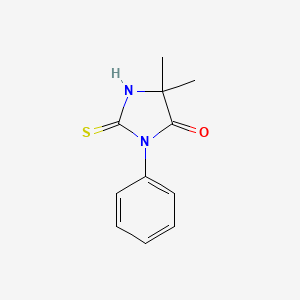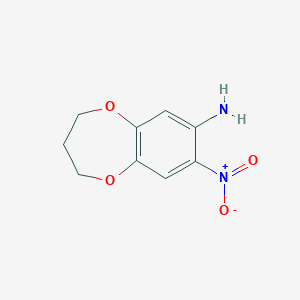
4-Cyanobutylzinc bromide
Overview
Description
4-Cyanobutylzinc bromide (4-CZB) is a zinc-based compound that is used in a variety of laboratory experiments. It is a versatile reagent that is used for a variety of applications, including organic synthesis and analytical chemistry. 4-CZB is a relatively new compound and has been found to be an effective reagent for many laboratory experiments.
Scientific Research Applications
1. Cyanogen Bromide Reaction
The cyanogen bromide reaction, involving compounds like cyanogen bromide (not specifically 4-Cyanobutylzinc bromide), finds significant application in the structural elucidation of peptides and proteins. This process is known for its selectivity in reacting with amino acids and is useful in detecting multiple forms of enzymes and oxidized methionine residues, preparing physiologically active peptide fragments, and identifying fragments from enzyme active sites (Gross, 1967).
2. Pharmacoproteomics
In the realm of pharmacoproteomics, compounds like 4-Phenylbutyrate (structurally related but not identical to 4-Cyanobutylzinc bromide) are explored for their influence on cellular proteins. For instance, 4-Phenylbutyrate treatment on cystic fibrosis bronchial epithelial cells has shown modifications in cellular chaperones, protein processing enzymes, and cell trafficking molecules, which are crucial in understanding the mechanisms of diseases like cystic fibrosis (Singh et al., 2006).
3. Ion-Pair HPLC Method for Quantitation
4-Nitrophenol and its derivatives, which are conceptually similar to 4-Cyanobutylzinc bromide, have been utilized in studies to understand drug metabolism under different physiological conditions. Techniques like ion-pair HPLC coupled with UV detection have been developed for simultaneous determination of these compounds in biological samples, highlighting the importance of such compounds in biomedical research (Almási, Fischer, & Perjési, 2006).
4. Synthesis of Biologically Active Compounds
Research into compounds like 4-Cyanobutylzinc bromide extends into the synthesis of biologically active molecules. For example, the synthesis of N-substituted derivatives using 2-bromo-N-phenyl/arylacetamides demonstrates the potential of such compounds in the development of new pharmaceuticals, particularly in the field of antidiabetic agents (Nazir et al., 2018).
5. Study of Nucleic Acids
Studies on nucleic acids have utilized reactions like the conversion of 4-thiouridine to uridine, a process involving reagents conceptually similar to 4-Cyanobutylzinc bromide. These reactions are critical in understanding the biological functions and properties of nucleic acids, such as in Escherichia coli transfer ribonucleic acids (Walker & RajBhandary, 1972).
Mechanism of Action
Target of Action
4-Cyanobutylzinc bromide is an organozinc compound . The primary targets of this compound are organic halides or triflates .
Mode of Action
4-Cyanobutylzinc bromide interacts with its targets through a palladium-catalyzed Negishi cross-coupling reaction . This reaction constructs carbon-carbon bonds by coupling the 4-Cyanobutylzinc bromide with organic halides or triflates .
Biochemical Pathways
The primary biochemical pathway affected by 4-Cyanobutylzinc bromide is the Negishi cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are fundamental in organic chemistry and essential for the creation of complex organic structures .
Result of Action
The molecular effect of 4-Cyanobutylzinc bromide’s action is the formation of carbon-carbon bonds . This is a crucial process in organic chemistry, enabling the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific organic compounds that are synthesized as a result of the carbon-carbon bond formation.
Action Environment
The efficacy and stability of 4-Cyanobutylzinc bromide can be influenced by various environmental factors. For instance, it is known that the compound should be handled under dry protective gas as it is air sensitive . Furthermore, it should be stored away from strong bases and oxidizing agents, heat, and acids . These precautions suggest that the compound’s action, efficacy, and stability can be significantly affected by its storage and handling conditions .
properties
IUPAC Name |
bromozinc(1+);pentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N.BrH.Zn/c1-2-3-4-5-6;;/h1-4H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCKXFGNNBONBG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCC#N.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanobutylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



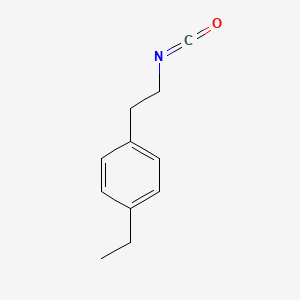


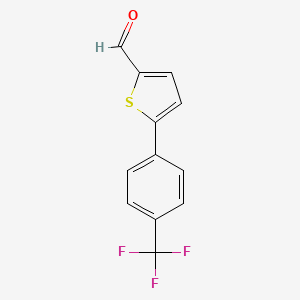
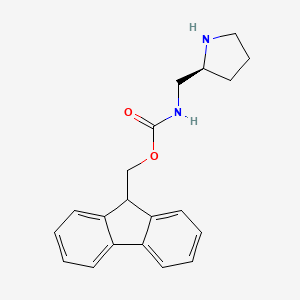



![1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane](/img/structure/B1598738.png)

